Computational Evidence Suggests a Distinct Pharmacokinetic Profile for 3-Chloro-5-methyl-4-hydroxybenzonitrile
Compared to the unsubstituted parent compound, 4-hydroxybenzonitrile, 3-chloro-5-methyl-4-hydroxybenzonitrile is predicted to have significantly higher lipophilicity and a distinct pH-dependent distribution coefficient. The addition of chlorine and methyl groups is a common medicinal chemistry strategy to modulate drug-like properties [1][2].
| Evidence Dimension | Lipophilicity and Distribution (Predicted) |
|---|---|
| Target Compound Data | LogP = 2.64; LogD (pH 7.4) = 1.87 [1] |
| Comparator Or Baseline | 4-Hydroxybenzonitrile (LogP = 1.60) [3] |
| Quantified Difference | Predicted LogP is 1.04 units higher for the target compound. |
| Conditions | Computational predictions using in silico models (e.g., ChemAxon). |
Why This Matters
A higher predicted LogP suggests better passive membrane permeability, which is a critical property for compounds intended for intracellular targets in cell-based assays or for drug development.
- [1] ChemBase. (n.d.). 3-chloro-4-hydroxy-5-methylbenzonitrile. Predicted physicochemical properties. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [3] PubChem. (n.d.). 4-Hydroxybenzonitrile. Predicted LogP value. View Source
